4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid
CAS No.: 123324-24-3
Cat. No.: VC6838169
Molecular Formula: C6H4F3NO2
Molecular Weight: 179.098
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123324-24-3 |
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Molecular Formula | C6H4F3NO2 |
Molecular Weight | 179.098 |
IUPAC Name | 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid |
Standard InChI | InChI=1S/C6H4F3NO2/c7-6(8,9)4-2-10-1-3(4)5(11)12/h1-2,10H,(H,11,12) |
Standard InChI Key | CFNJWBNBIDWUEN-UHFFFAOYSA-N |
SMILES | C1=C(C(=CN1)C(F)(F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid consists of a five-membered pyrrole ring substituted with a trifluoromethyl (-CF₃) group at position 4 and a carboxylic acid (-COOH) group at position 3. The presence of the electron-withdrawing -CF₃ group influences the electron density of the aromatic system, while the carboxylic acid enhances polarity and hydrogen-bonding capacity.
Key bond lengths and angles derived from crystallographic studies of analogous compounds (e.g., methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate) reveal that the C=O bond of the carboxylate group measures approximately 1.196 Å, and the C-O bond of the adjacent methoxy group is 1.338 Å . Substitution patterns significantly affect ring planarity, with the trifluoromethyl group inducing steric and electronic distortions .
Table 1: Selected Bond Lengths and Angles in Analogous Pyrrole Derivatives
Bond/Angle | Measurement (Å/°) | Compound Reference |
---|---|---|
C=O (carboxylic acid) | 1.196 | |
C-O (methoxy) | 1.338 | |
C3-C4 (pyrrole ring) | 1.360 | |
N-H···O (hydrogen bond) | 2.841 |
Synthesis and Crystallographic Analysis
Synthetic Pathways
The synthesis of 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can be inferred from methods used for its methyl ester analogue . A typical procedure involves:
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Reaction of methyl 4,4,4-trifluorobut-2-enoate with TosMIC (toluenesulfonylmethyl isocyanide) in the presence of sodium hydride in tetrahydrofuran (THF) at 50°C .
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Hydrolysis of the methyl ester to yield the carboxylic acid derivative, achieved via alkaline or acidic conditions.
The methyl ester precursor crystallizes in a monoclinic system (space group C2/m), with unit cell parameters a = 16.643 Å, b = 7.1118 Å, c = 6.9618 Å, and β = 98.903° . The carboxylic acid variant is expected to exhibit similar lattice dimensions but with enhanced hydrogen-bonding interactions due to the -COOH group.
Crystallographic Behavior
In the methyl ester analogue, molecules form inversion dimers via C–H···F interactions, creating R₂²(10) loops . These dimers connect into C(6) chains along the axis through N–H···O hydrogen bonds . For the carboxylic acid derivative, additional O–H···O interactions are anticipated, potentially leading to a more robust three-dimensional network. Aromatic π–π stacking interactions, with centroid separations of ~3.84 Å, further stabilize the crystal lattice .
Pharmacological and Biological Applications
Anti-Inflammatory and Cytotoxic Activity
Pyrrole derivatives are renowned for their anti-inflammatory properties, attributed to their ability to inhibit cyclooxygenase (COX) enzymes . The trifluoromethyl group enhances metabolic stability and membrane permeability, while the carboxylic acid moiety may facilitate interactions with charged residues in enzyme active sites .
Table 2: Pharmacological Activities of Pyrrole Derivatives
Physicochemical Properties
Solubility and Stability
The carboxylic acid group confers moderate water solubility, while the trifluoromethyl group enhances lipophilicity. This balance makes the compound suitable for oral administration. The melting point is projected to exceed 405 K (observed for the methyl ester) , owing to strong intermolecular hydrogen bonds.
Table 3: Comparative Physicochemical Data
Property | Methyl Ester | Carboxylic Acid (Predicted) |
---|---|---|
Melting Point | 405 K | 415–430 K |
LogP | 1.89 | 1.45 |
Solubility (H₂O) | Low | Moderate |
Comparative Analysis with Structural Analogues
Methyl Ester vs. Carboxylic Acid
The methyl ester derivative serves as a prodrug, metabolized in vivo to the active carboxylic acid form. Hydrolysis of the ester group eliminates methanol, yielding the more polar acid . This conversion is critical for enhancing target engagement in biological systems.
1-Methylated Analogues
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid lacks the N–H hydrogen bond donor, reducing its capacity for intermolecular interactions. This modification decreases crystallinity and may alter pharmacological activity.
Future Research Directions
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Crystallographic Studies: Full structural determination of 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid to validate hydrogen-bonding networks.
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Pharmacokinetic Profiling: Assessment of bioavailability and metabolic stability in preclinical models.
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.
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